molecular formula C7H5N3O2 B045535 5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 101083-92-5

5-nitro-1H-pyrrolo[2,3-b]pyridine

カタログ番号 B045535
CAS番号: 101083-92-5
分子量: 163.13 g/mol
InChIキー: INMIPMLIYKQQID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives involves several methods, including two-step reactions from commercially available reagents. For example, a fused, tricyclic pyridine-based energetic material was synthesized through azidonation and azido–tetrazolo tautomerism, showing the versatility of pyrrolopyridine frameworks in creating complex structures (Ma et al., 2018).

Molecular Structure Analysis

Molecular structure analysis via single X-ray diffraction revealed that the synthesized pyrrolopyridine derivatives exhibit an orthorhombic crystal structure with specific space groups and crystal parameters, demonstrating their high density and structural characteristics (Ma et al., 2018).

Chemical Reactions and Properties

Pyrrolopyridine compounds undergo various chemical reactions, including nitration, nitrosation, and reaction with Mannich bases. These reactions predominantly occur at specific positions on the pyrrolopyridine ring, illustrating the reactivity and functional versatility of these compounds (Herbert & Wibberley, 1969).

Physical Properties Analysis

The physical properties, such as thermal behavior and density, are critical for understanding the applications of pyrrolopyridine derivatives. For instance, certain derivatives exhibit surprisingly high density and low thermal stability, which are important factors for their use in energetic materials (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, including the ability to form intra- and inter-molecular hydrogen bonds and the vibrational characteristics of the hydrazo-bond, play a significant role in the stability and reactivity of pyrrolopyridine compounds. These properties are crucial for designing compounds with desired chemical behaviors (Michalski et al., 2013).

科学的研究の応用

Application Summary

“5-nitro-1H-pyrrolo[2,3-b]pyridine” derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application

The researchers designed a series of 1H-pyrrolo[2,3-b]pyridine derivatives. Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .

Results or Outcomes

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Multi-Target Kinase Inhibitor

Application Summary

The 1H-pyrrolo[2,3-b]pyridine scaffold, which includes “5-nitro-1H-pyrrolo[2,3-b]pyridine”, has been used in the development of multi-target kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .

Methods of Application

Molecular modeling studies have been used to generate images and potential binding mode data . The 1H-pyrrolo[2,3-b]pyridine scaffold establishes two hydrogen bonds with the NH of Cys89 and the backbone carbonyl oxygen of Glu87 in the hinge region .

Results or Outcomes

The development of these multi-target kinase inhibitors could potentially lead to more effective treatments for various diseases, including cancer .

Therapeutic Potential of Pyrrole and Pyrrolidine Analogs

Application Summary

Pyrrole and pyrrolidine analogs, including “5-nitro-1H-pyrrolo[2,3-b]pyridine”, have diverse therapeutic applications . They are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Methods of Application

The combination of different pharmacophores in a pyrrole and pyrrolidine ring system has led to more active compounds .

Results or Outcomes

These compounds have shown potential as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Synthesis of Cdc7 Kinase Inhibitors

Application Summary

“5-nitro-1H-pyrrolo[2,3-b]pyridine” is a reagent used in the synthesis of Cdc7 kinase inhibitors . Cdc7 is a cell division cycle protein with kinase activity that is critical for the G1 to S phase transition of the cell cycle . Inhibitors of Cdc7 kinase are being explored as a novel cancer therapy .

Results or Outcomes

The development of Cdc7 kinase inhibitors could potentially lead to more effective treatments for various types of cancer .

Synthesis of 4-Anilinoquinazolines

Application Summary

“5-nitro-1H-pyrrolo[2,3-b]pyridine” is also an intermediate in the synthesis of 4-anilinoquinazolines . 4-anilinoquinazolines are a class of compounds that have shown potential as anticancer agents .

Results or Outcomes

The development of 4-anilinoquinazolines could potentially lead to more effective treatments for various types of cancer .

将来の方向性

The future directions for 5-nitro-1H-pyrrolo[2,3-b]pyridine seem promising. It is being used in the synthesis of various compounds with potent activities against different targets, indicating its potential for further development in medicinal chemistry .

特性

IUPAC Name

5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMIPMLIYKQQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467950
Record name 5-Nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-1H-pyrrolo[2,3-b]pyridine

CAS RN

101083-92-5
Record name 5-Nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 500 mg 5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine in 4 ml ethanol were added 93.5 mg sodium hydroxide, and the mixture was stirred under irradiation in a microwave-oven for 30 minutes (min) at 140° C. 20 equal batches of this kind were combined and evaporated. The residue was dissolved in 100 ml conc. hydrochloric acid and stirred for 30 min at RT. It was again evaporated and the residue was refluxed with THF for 30 min. Insoluble parts were removed by filtration, the filtrate was evaporated and the residue was chromatographed on silica in ethyl acetate/heptane mixtures.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
93.5 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine (0.7 g, 2.98 mmol) and copper(I) iodide (114 mg, 0.60 mmol) were dissolved in N,N-dimethylacetamide (14 mL). The mixture was irradiated in a microwave reactor at 190° C. for 30 min. The mixture was evaporated to remove N,N-dimethylacetamide in vacuo. The residue was dissolved in hot tetrahydrofuran (50° C., 250 mL) and filtered through a short pad of silica gel (from QingDao, 200-300 mesh). The filtrate was concentrated to afford 5-nitro-1H-pyrrolo[2,3-b]pyridine (0.4 g, 83%) as a yellow solid: LC/MS m/e calcd for C7H5N3O2 [M+H]+ 164.14, observed 164.0.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred suspension of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (10.2 g, 33 mmol) in methanol (250 mL) powdered sodium hydroxide (2 g, 50 mmol) was added. After stirring at room temperature for 30′ more powdered sodium hydroxide (2 g, 50 mmol) and dichloromethane (50 mL) were added and stirring was prolonged for additional 30′. After concentration, a solution of 2N HCl (50 mL) and water (200 mL) was added and the obtained mixture was filtered. The yellow cake was washed with water and dried to give 5-nitro-1H-pyrrolo[2,3-b]pyridine (4.6 g, 28.2 mmol, 85% yield).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5-Nitro-1H-pyrrolo[2,3-b]pyridine 506 of is prepared by reacting 3-methyl-5-nitro-pyridin-2-ylamine 505 with t-butyloxycarbonyl anhydride in an appropriate solvent (e.g. ethyl acetate and hexanes). Concentration and extraction provides a Boc-protected intermediate that is then reacted with 2 equivalents of butyllithium in an appropriate polar solvent (e.g. tetrahydrofuran) with cooling (e.g. 0° C.), followed by the addition of dimethylformamide and stirring for 30 minutes to one hour, followed by addition of 5.5 M HCl. Isolation by conventional means (e.g. extraction and silica gel chromatography) provides 506. (Hands et. al., Synthesis 1996, 877-882.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
t-butyloxycarbonyl anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-nitro-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
14
Citations
MP Giovannoni, N Cantini, L Crocetti… - Drug development …, 2019 - Wiley Online Library
Human neutrophil elastase (HNE) is a potent protease that plays an important physiological role in many processes and is considered to be a multifunctional enzyme. HNE is also …
Number of citations: 8 onlinelibrary.wiley.com
A Ermoli, A Bargiotti, MG Brasca… - Journal of medicinal …, 2009 - ACS Publications
Cdc7 kinase has recently emerged as an attractive target for cancer therapy and low-molecular-weight inhibitors of Cdc7 kinase have been found to be effective in the inhibition of tumor …
Number of citations: 65 pubs.acs.org
ME Schnute, M Wennerstål, J Alley… - Journal of Medicinal …, 2018 - ACS Publications
The nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) is a promising target for the treatment of autoimmune diseases. A small …
Number of citations: 30 pubs.acs.org
T Yang, Y Yang, Y Chen, M Tang, M Shi, Y Tian… - European Journal of …, 2023 - Elsevier
Autophagy inducers are promising agents for treating certain medical illnesses, while no safe autophagy inducers are in clinical applications. Cdc2-like kinase 1 (Clk1) inhibitors induce …
Number of citations: 3 www.sciencedirect.com
B Daydé-Cazals, B Fauvel, M Singer… - Journal of medicinal …, 2016 - ACS Publications
Efforts were made to improve a series of potent dual ABL/SRC inhibitors based on a 7-azaindole core with the aim of developing compounds that demonstrate a wider activity on …
Number of citations: 49 pubs.acs.org
VO Iaroshenko, S Mkrtchyan, A Gevorgyan… - Tetrahedron, 2012 - Elsevier
3-Nitrochromone reacts with electron-rich aminoheterocycles (in glacial acetic acid at reflux) and anilines (in a mixture of DMF and TMSCl at 100–140 C) to give a variety of hetero(carbo…
Number of citations: 37 www.sciencedirect.com
M Forster, XJ Liang, M Schröder… - International Journal of …, 2020 - mdpi.com
The nonreceptor tyrosine TEC kinases are key regulators of the immune system and play a crucial role in the pathogenesis of diverse hematological malignancies. In contrast to the …
Number of citations: 16 www.mdpi.com
C Lin, L Ferreira de Almeida Fiuza… - …, 2021 - Wiley Online Library
Chagas disease is a tropical infectious disease resulting in progressive organ‐damage and currently lacks efficient treatment and vaccine options. The causative pathogen, …
ER Felder, A Badari, T Disingrini, S Mantegani… - Molecular …, 2012 - Springer
The generation of novel chemotypes in support of our oncology research projects expanded in recent years from a canonical design of kinase-targeted compound libraries to a broader …
Number of citations: 20 link.springer.com
J DELHOMEL, RF WALCZAK, ZF MAJD, EF PIHAN… - ic.gc.ca
The present invention provides novel compounds of formula (I) that are modulators of RORgamma. These compounds, and pharmaceutical compositions comprising the same, are …
Number of citations: 2 www.ic.gc.ca

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。